molecular formula C12H22ClNO2 B8573282 Prop-2-enyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride

Prop-2-enyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride

Cat. No.: B8573282
M. Wt: 247.76 g/mol
InChI Key: VVPFNAQHSGOWPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-enyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride involves combining allyl 1-aminomethyl-1-cyclohexane acetate with a polar organic solvent, chloroethyl chloroformate, and an amine base or an inorganic base such as carbonate or bicarbonate. This reaction mixture is then treated with isobutyric acid to yield the desired product . The product can be further purified and converted to gabapentin enacarbil .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Prop-2-enyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other compounds.

    Biology: Studied for its potential effects on biological systems, particularly in relation to its anticonvulsant properties.

    Medicine: Investigated for its potential use in treating neurological disorders such as epilepsy.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of Prop-2-enyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride involves its interaction with specific molecular targets in the brain. It is believed to enhance the synthesis and turnover of gamma-aminobutyric acid (GABA) in select brain areas, which may contribute to its anticonvulsant effects . The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-enyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride is unique due to its specific chemical structure, which allows for greater liposolubility and brain penetration compared to other GABA analogues. This property may enhance its efficacy in treating neurological disorders .

Properties

Molecular Formula

C12H22ClNO2

Molecular Weight

247.76 g/mol

IUPAC Name

prop-2-enyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride

InChI

InChI=1S/C12H21NO2.ClH/c1-2-8-15-11(14)9-12(10-13)6-4-3-5-7-12;/h2H,1,3-10,13H2;1H

InChI Key

VVPFNAQHSGOWPD-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)CC1(CCCCC1)CN.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A dry 500 mL, three-neck, round-bottomed flask was fitted with a magnetic stirring bar and a 100 mL pressure-equalizing addition funnel and flushed with nitrogen gas. The flask was charged with gabapentin (17.1 g, 0.1 mol) and allyl alcohol (100 mL, 1.46 mol) and the entire mixture was cooled to 0° C. in an ice-water bath. Thionyl chloride (22.5 mL, 36 g, 0.3 mol) was added drop-wise over a period of 30 min to the stirred solution, and the reaction mixture allowed to stir for 16 h at room temperature. The mixture was then diluted with diethyl ether (200 mL) and cooled to 0° C. while stirring. After several minutes white crystals formed, and were collected by filtration. The crude compound was recrystallized from a mixture of ethanol and diethyl ether (50 mL: 150 mL) to give the product (13) as a white solid (22 g, 88% yield), m.p: 138-142° C. 1H NMR (CD3OD, 400 MHz): δ 1.36-1.54 (m, 10H), 2.57 (s, 2H), 3.05 (s, 2H), 4.61 (d, 2H), 5.22 (dd, 1H), 5.33 (dd, 1H), 5.90-6.00 (m, 1H). MS (ESI) m/z 212.0 (M+H+).
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
22.5 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
88%

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